(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine
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Overview
Description
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom, which enhances its stability and reactivity in various chemical reactions. The compound’s stereochemistry is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected oxygen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidine
- (2S,4R)-1-tert-butyl 2-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine is unique due to its specific (2S,4R) stereochemistry and the presence of the tert-butyldimethylsilyl group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C11H25NOSi |
---|---|
Molecular Weight |
215.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(3R,5S)-5-methylpyrrolidin-3-yl]oxysilane |
InChI |
InChI=1S/C11H25NOSi/c1-9-7-10(8-12-9)13-14(5,6)11(2,3)4/h9-10,12H,7-8H2,1-6H3/t9-,10+/m0/s1 |
InChI Key |
GNECAGPEZJZCFY-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1CC(CN1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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